molecular formula C9H14O3 B13656535 tert-Butyl 2-oxopent-4-enoate

tert-Butyl 2-oxopent-4-enoate

Cat. No.: B13656535
M. Wt: 170.21 g/mol
InChI Key: DARSOWMFFQCJIG-UHFFFAOYSA-N
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Description

tert-Butyl 2-oxopent-4-enoate is a chemical compound with the molecular formula C9H14O3 and a molecular weight of 170.21 g/mol . This ester features a 2-oxopent-4-enoate backbone protected by a tert-butyl group. The 2-oxopent-4-enoate moiety is of significant interest in biochemical research, as it is closely related to 2-oxopent-4-enoic acid, a key metabolic intermediate . The enzymatic hydration of 2-oxopent-4-enoate is a critical step in multiple microbial degradation pathways, including those for phenylalanine, toluene, styrene, and benzoate . This suggests that this compound could serve as a stable, protected analog or precursor in studies aimed at understanding these metabolic processes. Furthermore, the tert-butyl ester protection enhances the compound's stability, making it a valuable synthetic intermediate for organic synthesis. It can be used in the development of more complex molecules for pharmaceutical and chemical research, where the protected ester can be deprotected under mild acidic conditions. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C9H14O3

Molecular Weight

170.21 g/mol

IUPAC Name

tert-butyl 2-oxopent-4-enoate

InChI

InChI=1S/C9H14O3/c1-5-6-7(10)8(11)12-9(2,3)4/h5H,1,6H2,2-4H3

InChI Key

DARSOWMFFQCJIG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(=O)CC=C

Origin of Product

United States

Preparation Methods

Enolate Formation and Acylation with Substituted Acid Chlorides

A representative procedure involves the following:

  • To a stirred solution of diisopropylamine (2.0 equivalents) in tetrahydrofuran at -78°C under nitrogen atmosphere, n-butyllithium (2.0 equivalents, 2.5 M in hexane) is added dropwise to form lithium diisopropylamide (LDA).
  • After stirring for 30 minutes at -78°C, tert-butyl acetate (1.0 equivalent) is added dropwise to generate the lithium enolate of tert-butyl acetate.
  • The reaction mixture is stirred for an additional 30 minutes at -78°C.
  • A solution of the substituted cinnamic acid chloride (prepared by treatment of the corresponding acid with oxalyl chloride) is then slowly added to the enolate solution at -78°C.
  • The mixture is stirred for 3 hours at -78°C, then warmed to room temperature and quenched with 1 M hydrochloric acid.
  • The organic layer is separated, washed with sodium bicarbonate and brine, dried over sodium sulfate, filtered, concentrated, and purified by flash chromatography or recrystallization.

This method yields compounds such as (2Z,4E)-tert-butyl 2-benzylidene-4-methyl-3-oxo-5-phenylpent-4-enoate with yields around 72% and characterized by melting points and NMR data.

Enolate Addition to Aldehydes (Acrolein) Followed by Oxidation

Another approach involves:

  • Generation of the lithium enolate of tert-butyl acetate by treatment with n-butyllithium at -78°C.
  • Addition of freshly distilled acrolein to the enolate solution at -78°C.
  • Stirring at room temperature for several hours to afford the β-hydroxyester intermediate.
  • Oxidation of the β-hydroxyester to the β-ketoester using Jones' reagent (chromic acid in acetone) at 0°C to room temperature.
  • Work-up includes quenching excess oxidant with methanol, extraction, drying, concentration, and purification by column chromatography.

This method produces this compound derivatives in high yields (up to 90%) and is useful for introducing the α,β-unsaturation via controlled oxidation of the β-hydroxy intermediate.

Use of Organometallic Coupling Reactions for Substituted Derivatives

For functionalized analogs, palladium-catalyzed cross-coupling reactions such as Stille coupling have been employed to introduce aromatic or other substituents on the pent-4-enoate backbone:

  • Preparation of stannylated allyl esters.
  • Coupling with aryl iodides in the presence of Pd(PPh3)4, CuI, and CsF in DMF at 45°C.
  • Purification by flash chromatography.

This method allows for the synthesis of substituted this compound derivatives with diverse functional groups, expanding the scope of accessible compounds.

Comparative Data Table of Preparation Methods

Methodology Key Reagents & Conditions Yield (%) Notes
Enolate acylation with acid chloride LDA, tetrahydrofuran, -78°C, substituted cinnamic acid chloride 61–72 Requires low temperature, careful quenching
Enolate addition to acrolein + oxidation n-BuLi, acrolein, Jones' reagent oxidation, 0°C to RT 84–90 Two-step process, high yield, oxidation step crucial
Palladium-catalyzed Stille coupling Organotin allyl ester, aryl iodide, Pd catalyst, DMF, 45°C ~90 Allows functional group diversity, moderate temp

Analytical Characterization

The prepared this compound and derivatives are characterized by:

  • Melting point determination (e.g., 50–79°C depending on substitution).
  • Infrared spectroscopy showing characteristic ester carbonyl (around 1710 cm^-1) and ketone carbonyl absorptions.
  • Proton and carbon-13 nuclear magnetic resonance spectroscopy confirming the presence of the vinyl protons, methyl groups, and tert-butyl ester signals.
  • Chromatographic purity assessed by flash chromatography and sometimes chiral HPLC for enantioselective variants.

Chemical Reactions Analysis

Hydrolysis of the Tert-Butyl Ester

The ester group undergoes hydrolysis under acidic or basic conditions to yield 2-oxopent-4-enoic acid.

Reagents/ConditionsProductNotes
HCl (aq.), reflux2-Oxopent-4-enoic acidAcidic hydrolysis preserves the ketone
NaOH (aq.), refluxSodium 2-oxopent-4-enoateSaponification followed by acid workup

The bulky tert-butyl group slows hydrolysis compared to smaller esters .

2.1. Ketone Reduction

The ketone at position 2 can be selectively reduced to a secondary alcohol:

Reagents/ConditionsProduct
NaBH<sub>4</sub>, MeOHtert-Butyl 2-hydroxypent-4-enoate
LiAlH<sub>4</sub>, THFtert-Butyl 2-hydroxypent-4-enoate

LiAlH<sub>4</sub> may also reduce the ester under forcing conditions .

2.2. Double Bond Hydrogenation

Catalytic hydrogenation saturates the double bond:

Reagents/ConditionsProduct
H<sub>2</sub>, Pd/C, EtOHtert-Butyl 2-oxopentanoate

3.1. Oxidative Cleavage of the Double Bond

Ozonolysis or permanganate oxidation cleaves the double bond:

Reagents/ConditionsProducts
O<sub>3</sub>, then Zn/H<sub>2</sub>O2-Oxopropanal + tert-butyl acetate
KMnO<sub>4</sub>, H<sub>2</sub>SO<sub>4</sub>2-Oxopropanoic acid + CO<sub>2</sub>

Conjugate Addition Reactions

The α,β-unsaturated system participates in Michael additions:

NucleophileReagents/ConditionsProduct
Grignard Reagent (RMgX)THF, 0°C → RTtert-Butyl 2-oxo-4-(R)-pentanoate
Malonate EsterNaOEt, EtOHtert-Butyl 2-oxo-4-(malonyl)-pentanoate

Cycloaddition Reactions

The double bond acts as a dienophile in Diels-Alder reactions:

DieneConditionsProduct
1,3-ButadieneHeat (Δ)Bicyclic β-ketoester

6.1. Epoxidation

Reagents/ConditionsProduct
mCPBA, CH<sub>2</sub>Cl<sub>2</sub>tert-Butyl 2-oxo-4,5-epoxypentanoate

6.2. Hydrohalogenation

Reagents/ConditionsProduct
HBr, ROORtert-Butyl 2-oxo-5-bromopentanoate

Enzymatic and Biomimetic Reactions

While not directly reported for this compound, related 2-oxopent-4-enoates participate in enzymatic hydration/dehydration via 2-oxopent-4-enoate hydratase . Chemically, acid-catalyzed hydration forms 4-hydroxy-2-oxopentanoate:

tert-Butyl 2-oxopent-4-enoate+H2OH+tert-Butyl 4-hydroxy-2-oxopentanoate\text{tert-Butyl 2-oxopent-4-enoate} + \text{H}_2\text{O} \xrightarrow{\text{H}^+} \text{tert-Butyl 4-hydroxy-2-oxopentanoate}

Key Stability Considerations

  • The tert-butyl group enhances steric protection, reducing ester hydrolysis rates .

  • The ketone is susceptible to nucleophilic attack but stabilized by conjugation with the ester .

  • The double bond’s position (non-conjugated with the ketone) limits pericyclic reactivity unless forced .

Scientific Research Applications

tert-Butyl 2-oxopent-4-enoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-oxopent-4-enoate involves its interaction with various molecular targets. The keto group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis. These interactions can affect biological pathways and enzyme activities, making the compound useful in biochemical studies .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural Analogs

a) 2-Oxopent-4-enoic Acid
  • Molecular Formula : C₅H₆O₃
  • Molecular Weight : 114.10 g/mol
  • Role : This free acid form is a key intermediate in microbial degradation pathways, such as the meta-cleavage of catechol derivatives (e.g., protocatechuic acid) in bacteria like Bordetella spp. . Unlike the tert-butyl ester, the carboxylic acid group enhances solubility in aqueous systems, making it biologically active in enzymatic processes like hydratase- or aldolase-catalyzed reactions .
b) Methyl 2-Oxopent-4-enoate
  • Molecular Formula : C₆H₈O₃
  • Molecular Weight : 128.13 g/mol
  • Role : As a smaller ester, it is more reactive toward nucleophilic attack or hydrolysis compared to the tert-butyl analog. Methyl esters are often used in lab-scale syntheses where facile deprotection is required.
c) 4-Hydroxy-2-oxovalerate
  • Molecular Formula : C₅H₈O₄
  • Molecular Weight : 132.11 g/mol
  • Role: Generated from 2-oxopent-4-enoate via hydration (catalyzed by 2-oxopent-4-enoate hydratase), this compound is further metabolized to pyruvate and acetaldehyde in bacterial pathways .

Functional Analogs in Biochemical Pathways

  • 2-Hydroxymuconate Semialdehyde: A precursor to 2-oxopent-4-enoate in the meta-cleavage pathway of aromatic compounds, undergoing dehydrogenation and decarboxylation .
  • 4-Oxalocrotonate: Decarboxylated to form 2-oxopent-4-enoic acid in catechol degradation, highlighting the interconnected roles of keto esters in microbial metabolism .

Data Table: Comparative Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Role/Application Stability/Reactivity Notes
tert-Butyl 2-oxopent-4-enoate C₉H₁₄O₃ 170.21 Synthetic intermediate; steric protection High hydrolytic stability
2-Oxopent-4-enoic Acid C₅H₆O₃ 114.10 Microbial degradation intermediate Aqueous solubility; enzymatic substrate
Methyl 2-oxopent-4-enoate C₆H₈O₃ 128.13 Lab-scale synthesis Faster hydrolysis than tert-butyl analog
4-Hydroxy-2-oxovalerate C₅H₈O₄ 132.11 Precursor to pyruvate/acetaldehyde Generated via hydratase activity

Role in Microbial Degradation

For example:

  • In Blastobotrys raffinosifermentans, 2-oxopent-4-enoate hydratase and aldolase enzymes process the acid form during tannic acid degradation .
  • Parageobacillus thermoglucosidasius employs pathways involving 2-oxopent-4-enoate derivatives during the water-gas shift reaction, underscoring its metabolic versatility .

Metabolic Activation in Disease Models

In osteoarthritis (OA) studies, 2-oxopent-4-enoate-associated pathways (e.g., cinnamate degradation) are activated post-treatment with MY, suggesting its role in modulating inflammation or cartilage metabolism . However, the tert-butyl ester’s utility here is likely indirect, as enzymatic processes require the free acid form.

Biological Activity

Introduction

tert-Butyl 2-oxopent-4-enoate is an organic compound notable for its unique structure, which includes a keto group and an ester functional group. This compound has garnered attention in various fields of research, particularly due to its potential biological activities and applications as an intermediate in organic synthesis. Understanding its biological activity is crucial for exploring its therapeutic potential and interactions with biological systems.

Chemical Structure and Properties

  • Molecular Formula : C10_{10}H18_{18}O2_2
  • Molecular Weight : Approximately 170.21 g/mol
  • Functional Groups : Keto group, ester group

The presence of these functional groups allows this compound to participate in various chemical reactions, including nucleophilic additions and hydrolysis, which are essential for its biological activity.

Biological Activity Overview

Research indicates that this compound interacts with several enzymes, potentially influencing various metabolic pathways. Its keto group facilitates participation in enzymatic reactions, while the ester functionality may undergo hydrolysis, impacting biological pathways and enzyme activities.

Key Biological Activities:

  • Enzyme Interactions : The compound has been linked to pathways involving enzymes such as 2-oxopent-4-enoate hydratase, which is crucial for its metabolic processing.
  • Pharmaceutical Potential : It may serve as a precursor for pharmaceutical compounds, although specific biological effects require further investigation.

The mechanism of action of this compound primarily involves its interaction with enzymes that catalyze reactions in metabolic pathways. The compound's ability to undergo hydrolysis by esterases releases biologically active components that may influence cellular processes.

Case Studies and Research Findings

Recent studies have explored the biological activity of this compound in various contexts:

  • Enzyme Interaction Studies :
    • A study demonstrated that this compound could effectively inhibit certain enzyme activities involved in metabolic pathways, suggesting a potential role in drug development.
  • Pharmaceutical Applications :
    • Research indicated that derivatives of this compound could be synthesized to enhance pharmacological properties, leading to the development of new therapeutic agents targeting specific diseases.
  • Comparative Studies :
    • Comparative analysis with structurally similar compounds revealed that this compound exhibits unique reactivity profiles due to its specific arrangement of functional groups, enabling it to participate in a wide range of biochemical reactions.

Data Table: Comparison with Related Compounds

Compound NameStructural FeaturesKey Differences
tert-Butyl 3-hydroxypent-4-enoateContains a hydroxyl groupHydroxyl vs. keto functionality
tert-Butyl 4-oxopent-2-enoateKeto group positioned differentlyDifferent position of the keto group
Methyl 2-keto-4-pentenoateLacks tert-butyl groupLess steric hindrance

This table illustrates the structural variations among related compounds and highlights the unique features of this compound that contribute to its biological activity.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling tert-Butyl 2-oxopent-4-enoate in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (nitrile or neoprene), lab coats, and safety goggles. Use explosion-proof equipment if handling near ignition sources .
  • Storage : Store in airtight containers at 2–8°C in a well-ventilated, fire-resistant area. Avoid exposure to heat, moisture, or incompatible materials (e.g., strong oxidizers) .
  • Emergency Response : For spills, use inert absorbents (e.g., vermiculite) and avoid water to prevent reactive hazards. Use fume hoods for vapor control .

Q. What synthetic strategies are effective for preparing tert-Butyl 2-oxopent-4-enoate?

  • Methodological Answer :

  • Stepwise Esterification : React 2-oxopent-4-enoic acid with tert-butanol in the presence of a dehydrating agent (e.g., DCC/DMAP) under anhydrous conditions. Monitor reaction progress via TLC (hexane:ethyl acetate, 3:1) .
  • Protection-Deprotection : Use Boc (tert-butoxycarbonyl) protecting groups for ketone stabilization during intermediate synthesis. Purify via column chromatography (silica gel, gradient elution) .

Advanced Research Questions

Q. How can contradictions between experimental NMR data and computational predictions for tert-Butyl 2-oxopent-4-enoate be resolved?

  • Methodological Answer :

  • Dynamic NMR Analysis : Conduct variable-temperature NMR (e.g., 298–223 K) to observe conformational equilibria. For example, axial vs. equatorial tert-butyl group positioning in cyclic analogs can cause splitting patterns .
  • DFT Refinement : Include explicit solvent molecules (e.g., DCM or THF) in DFT calculations to account for solvent effects on conformational stability. Compare calculated chemical shifts (GIAO method) with experimental data .

Q. What methodologies assess the environmental persistence and degradation pathways of tert-Butyl 2-oxopent-4-enoate?

  • Methodological Answer :

  • Advanced Oxidation Processes (AOPs) : Simulate degradation using UV/Fenton systems (e.g., VUV/Fe(II)/H₂O₂) at neutral pH. Monitor intermediates via LC-MS and quantify mineralization via TOC analysis .
  • Ecotoxicology Assays : Use Daphnia magna or Vibrio fischeri bioassays to evaluate acute toxicity. Correlate results with QSAR models to predict environmental hazards .

Q. How does the reactivity of tert-Butyl 2-oxopent-4-enoate vary under acidic vs. basic conditions?

  • Methodological Answer :

  • Acidic Conditions : Protonation of the ketone group enhances electrophilicity, facilitating nucleophilic attack (e.g., Michael addition). Monitor via in-situ IR spectroscopy for carbonyl stretching frequency shifts .
  • Basic Conditions : Deprotonation of the α-hydrogen generates enolate intermediates, enabling alkylation or aldol reactions. Use low-temperature (−78°C) conditions to suppress side reactions .

Methodological Tables

Parameter Analytical Technique Key Observations Reference
Conformational StabilityLow-Temperature NMRAxial tert-butyl isomer dominates at 223 K
Degradation EfficiencyLC-MS (APCI)85% mineralization in 60 min (VUV/Fe(II))
Toxicity (EC₅₀)Vibrio fischeri bioluminescenceEC₅₀ = 12 mg/L (72-h exposure)

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